molecular formula C15H12ClIO3 B1407654 Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate CAS No. 1706437-48-0

Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate

Cat. No. B1407654
CAS RN: 1706437-48-0
M. Wt: 402.61 g/mol
InChI Key: CFTRLFNQRGDYEW-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate” is a chemical compound with the CAS Number: 1924165-71-8 . Its molecular formula is C15H12ClIO3 and it has a molecular weight of 416.64 . The IUPAC name for this compound is methyl 3- (2- (4-chloro-2-iodophenoxy)ethyl)benzoate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H14ClIO3/c1-20-16(19)12-4-2-3-11(9-12)7-8-21-15-6-5-13(17)10-14(15)18/h2-6,9-10H,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 402.61 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Fluoride Chemosensors :

    • Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate has been studied for its application in fluoride chemosensors. These chemosensors, containing phenol hydroxyl and 1,3,4-oxadiazole groups, show potential for fluoride sensing, displaying color changes and optical shifts upon addition of fluoride (Ma et al., 2013).
  • Synthesis of Novel Heterocyclic Systems :

    • This compound has been used in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, a novel heterocyclic system. The synthesis involves a tandem cyclization process (Yahodkina-Yakovenko et al., 2018).
  • Photochemistry in Organic Chemistry :

    • Studies have explored the photochemistry of related compounds, like 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, highlighting the potential for selective photoreactions, which may be useful in synthetic organic chemistry (Plíštil et al., 2006).
  • Electrochemical Oxidation :

    • Research on compounds like 4-chloro-3-methyl phenol, which share structural similarities, has provided insights into the electrochemical oxidation processes. These studies offer potential applications in environmental chemistry and waste treatment (Song et al., 2010).
  • Molecular Structure Analysis :

    • Analysis of the molecular structure of various related compounds, including their crystallographic properties and intermolecular interactions, has been a focus of research. This information is vital for understanding the chemical behavior and potential applications of these compounds (Li et al., 2005).
  • Liquid Crystal Research :

    • The compound has been involved in research on liquid crystals, particularly in understanding the effect of molecular structure on mesophase behavior. Such studies are crucial for the development of advanced materials and display technologies (Naoum et al., 2011).

properties

IUPAC Name

methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTRLFNQRGDYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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